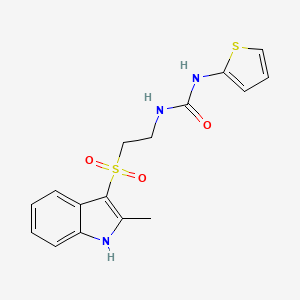

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-11-15(12-5-2-3-6-13(12)18-11)24(21,22)10-8-17-16(20)19-14-7-4-9-23-14/h2-7,9,18H,8,10H2,1H3,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAPDFGLYFHBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Derivative: Starting with 2-methylindole, a sulfonylation reaction is carried out using a sulfonyl chloride in the presence of a base such as triethylamine.

Alkylation: The sulfonylated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.

Urea Formation: The final step involves the reaction of the alkylated sulfonyl indole with thiophene-2-yl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole and thiophene rings can be oxidized under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reductive conditions.

Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products:

Oxidation: Oxidized derivatives of the indole and thiophene rings.

Reduction: Sulfide derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and urea groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Research Findings and Challenges

Pharmacological Potential:

- Antimicrobial Activity: Thiophene-urea hybrids () exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, though sulfonyl groups may reduce membrane permeability compared to non-sulfonylated analogs .

Biological Activity

Overview

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. The presence of a sulfonyl group and the thiophene moiety in its structure enhances its potential as a pharmaceutical agent. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indole ring and thiophene moiety may modulate the activity of various receptors and enzymes, leading to effects such as:

- Inhibition of cell proliferation : The compound has shown promising results in reducing the growth of cancer cells.

- Induction of apoptosis : It may trigger programmed cell death in malignant cells, making it a candidate for anticancer therapy.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities associated with this compound:

Comparative Analysis

When compared to other indole derivatives, 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea exhibits unique properties due to its specific functional groups. For instance:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea | Methoxy group enhances solubility | Higher anticancer activity |

| 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorophenyl)urea | Chlorine enhances reactivity | Increased antibacterial properties |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in various therapeutic contexts:

- Anticancer Properties : A study demonstrated that derivatives of indole sulfonamides exhibited significant antiproliferative effects against human cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Activity : Research indicated that thiourea derivatives showed potent activity against a range of pathogens, including E. coli and S. aureus, suggesting potential applications in treating infections .

Q & A

Q. What are the recommended synthetic routes for 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea, and what reaction conditions optimize yield?

The synthesis typically involves coupling a sulfonated indole derivative with a thiophene-containing urea precursor. Key steps include:

- Sulfonation : Reacting 2-methylindole with sulfonyl chloride under anhydrous conditions to form the sulfonated intermediate.

- Urea formation : Using carbodiimide-mediated coupling (e.g., EDCI/HOBt) to link the sulfonated ethylamine to 2-thiophenyl isocyanate . Optimized conditions include inert atmospheres (N₂/Ar), anhydrous solvents (DMF or THF), and controlled temperatures (0–25°C) to minimize side reactions.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on:

- Spectroscopy : ¹H/¹³C NMR to confirm urea linkage (δ ~6.5–7.5 ppm for NH protons) and sulfonyl group (δ ~3.1–3.3 ppm for SO₂CH₂). IR spectroscopy verifies carbonyl stretches (~1640–1680 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 406.12) .

Q. What preliminary biological activities are associated with this compound?

Analogous urea derivatives exhibit:

- Enzyme inhibition : Potential interaction with kinases or sulfotransferases due to the sulfonyl group’s electrophilic properties .

- Antiproliferative effects : Observed in cell lines (e.g., IC₅₀ ~10–50 µM in cancer models) via apoptosis assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL is critical for:

- Torsional analysis : Confirming the dihedral angle between the indole and thiophene rings (typically ~30–60°).

- Hydrogen bonding : Identifying urea NH···O interactions with sulfonyl groups, which stabilize the structure . Challenges include growing high-quality crystals due to the compound’s hydrophobicity (use vapor diffusion with DMSO/water).

Q. What experimental strategies address discrepancies in biological activity data across studies?

Contradictions in IC₅₀ values may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. caspase-3 activation).

- Solubility limits : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .

- Off-target effects : Employ selectivity panels (e.g., kinase profiling) to rule out non-specific binding .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) guide mechanistic studies:

- Binding affinity : The sulfonyl group may anchor to Arg/Lys residues in ATP-binding pockets (e.g., EGFR kinase).

- Dynamic behavior : Simulate urea backbone flexibility to assess conformational adaptability .

Q. What analytical methods quantify degradation products under physiological conditions?

- LC-MS/MS : Monitor hydrolysis of the urea moiety (e.g., formation of thiophene-2-amine) in simulated gastric fluid (pH 2.0) .

- Stability studies : Accelerated thermal analysis (40°C/75% RH) reveals decomposition pathways (e.g., sulfonate ester formation) .

Methodological Considerations

Q. How do structural modifications (e.g., substituents on indole/thiophene) alter bioactivity?

Structure-activity relationship (SAR) studies suggest:

- Indole methylation : 2-Methyl enhances metabolic stability but reduces solubility (logP ~3.5).

- Thiophene substitution : 5-Bromo-thiophene improves kinase inhibition (ΔpIC₅₀ ~1.2) but increases toxicity .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

- Caco-2 assays : Predict intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption).

- Microsomal stability : Human liver microsomes (HLM) assess CYP-mediated metabolism (t₁/₂ <30 min suggests rapid clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.